molecular formula C15H19N3O B3010492 N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide CAS No. 683780-05-4

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B3010492
CAS No.: 683780-05-4
M. Wt: 257.337
InChI Key: MNXFOHIFPAMWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a cyanophenyl group attached to an acetamide moiety, which is further linked to a methylpiperidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2-cyanobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Derivatives with different functional groups replacing the acetamide moiety

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(4-ethylpiperidin-1-yl)acetamide
  • N-(2-cyanophenyl)-2-(4-isopropylpiperidin-1-yl)acetamide
  • N-(2-cyanophenyl)-2-(4-phenylpiperidin-1-yl)acetamide

Uniqueness

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide stands out due to its specific structural features, such as the presence of a methyl group on the piperidine ring. This modification can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-6-8-18(9-7-12)11-15(19)17-14-5-3-2-4-13(14)10-16/h2-5,12H,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXFOHIFPAMWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.